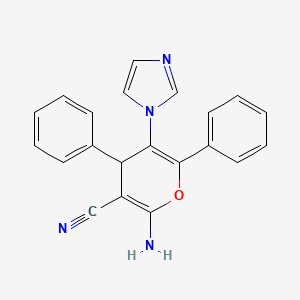

2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile

Description

Properties

CAS No. |

184706-39-6 |

|---|---|

Molecular Formula |

C21H16N4O |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-amino-5-imidazol-1-yl-4,6-diphenyl-4H-pyran-3-carbonitrile |

InChI |

InChI=1S/C21H16N4O/c22-13-17-18(15-7-3-1-4-8-15)19(25-12-11-24-14-25)20(26-21(17)23)16-9-5-2-6-10-16/h1-12,14,18H,23H2 |

InChI Key |

GTEIXJYKILKXBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC(=C2N3C=CN=C3)C4=CC=CC=C4)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of benzaldehyde derivatives with malononitrile, followed by cyclization in the presence of a base to form the pyran ring. The imidazole ring can be introduced through subsequent reactions involving imidazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as halides or alkyl groups .

Scientific Research Applications

2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.

Medicine: Its potential pharmacological properties, such as antimicrobial or anticancer activity, are of interest for drug discovery and development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, in particular, is known to interact with metal ions and active sites of enzymes, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Substituents and Functional Groups

Key structural differences between the target compound and analogs from the evidence are summarized below:

Table 1: Structural Comparison of Pyran- and Pyrazole-Carbonitrile Derivatives

Key Observations :

- Imidazole vs. Imidazole’s two nitrogen atoms (positions 1 and 3) enable broader acid-base reactivity compared to pyrazole’s adjacent nitrogens .

- Diphenyl vs.

- Cyano Group Placement: The cyano group at position 3 is conserved in the target and fipronil, suggesting a role in electronic modulation or binding interactions .

Key Observations :

- Similar conditions may apply to the target, with imidazole-containing precursors replacing pyrazole derivatives .

- Ethyl cyanoacetate in 11b introduces an ester group, whereas malononitrile in 11a yields dual cyano substituents. The target’s single cyano group suggests a tailored reagent or stepwise synthesis .

Solubility and Reactivity :

- The diphenyl groups in the target compound likely reduce solubility in polar solvents compared to monophenyl analogs (e.g., 11a). Imidazole’s basicity may enhance solubility in acidic media .

- The cyano group’s electron-withdrawing effect could stabilize the pyran ring, influencing reactivity in nucleophilic substitutions .

Biological Activity

2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers investigating new therapeutic agents.

- Molecular Formula : CHNO

- Molecular Weight : 340.38 g/mol

- CAS Number : 184706-39-6

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring and the pyran moiety play crucial roles in its pharmacological effects, potentially modulating various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from similar scaffolds demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli using diffusion methods. This suggests that this compound may possess similar activity due to structural analogies .

Anticancer Potential

Research indicates that compounds with imidazole and pyran structures exhibit cytotoxic effects against various cancer cell lines. These effects are often linked to the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cells, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored. Some studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thereby providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.